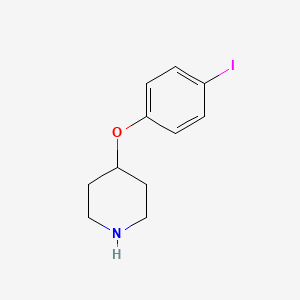
N-methyl-N-(2-(4-nitrophenyl)ethyl)trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-methyl-N-[2-(4-nitrophenyl)ethyl]acetamide is a chemical compound with the molecular formula C11H11F3N2O3. This compound is characterized by the presence of trifluoromethyl, nitrophenyl, and acetamide functional groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-methyl-N-[2-(4-nitrophenyl)ethyl]acetamide typically involves the reaction of 2-(4-nitrophenyl)ethylamine with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-N-methyl-N-[2-(4-nitrophenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or other strong reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,2,2-Trifluoro-N-methyl-N-[2-(4-aminophenyl)ethyl]acetamide.
Reduction: 2,2,2-Trifluoro-N-methyl-N-[2-(4-nitrophenyl)ethyl]methanamine.
Substitution: Various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-methyl-N-[2-(4-nitrophenyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-N-methyl-N-[2-(4-nitrophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrophenyl group can participate in electron transfer reactions, potentially affecting cellular redox states. The acetamide group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-N-methylacetamide: Lacks the nitrophenyl group, making it less versatile in certain applications.
2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide: Contains an additional trifluoroacetyl group, which can alter its reactivity and properties.
N-Methyltrifluoroacetamide: Similar structure but lacks the ethyl and nitrophenyl groups.
Uniqueness
2,2,2-Trifluoro-N-methyl-N-[2-(4-nitrophenyl)ethyl]acetamide is unique due to the combination of trifluoromethyl, nitrophenyl, and acetamide groups. This combination imparts distinct chemical properties, making it valuable for specific research applications that require these functionalities.
Propriétés
Numéro CAS |
124562-85-2 |
|---|---|
Formule moléculaire |
C11H11F3N2O3 |
Poids moléculaire |
276.21 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-methyl-N-[2-(4-nitrophenyl)ethyl]acetamide |
InChI |
InChI=1S/C11H11F3N2O3/c1-15(10(17)11(12,13)14)7-6-8-2-4-9(5-3-8)16(18)19/h2-5H,6-7H2,1H3 |
Clé InChI |
SWTPSGFGHRENTI-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


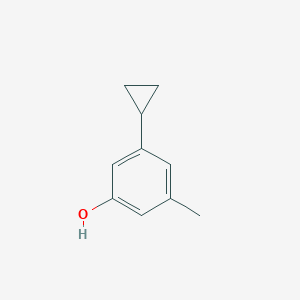

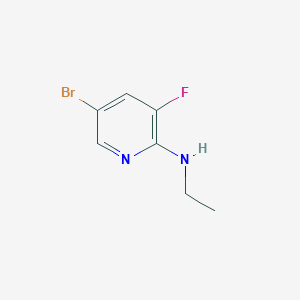
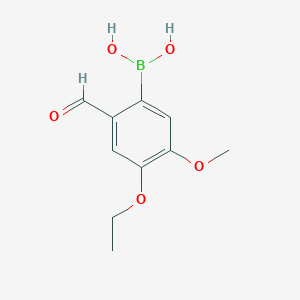
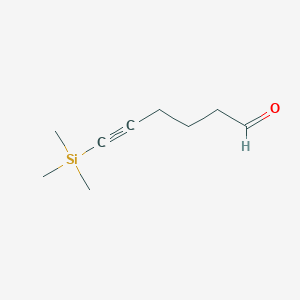


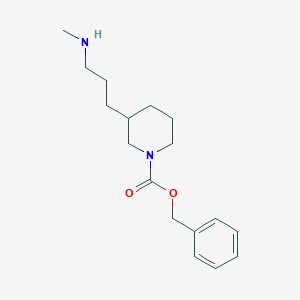

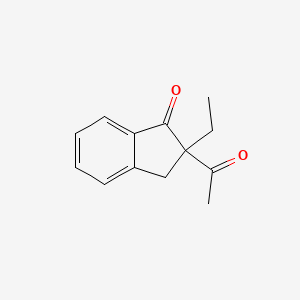
![3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B13982362.png)
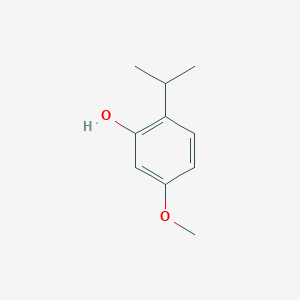
![7-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13982367.png)
